2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
Description
2-Benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO-) at the 2-position of the benzamide core and an N-linked 1-(oxan-4-yl)-1H-pyrazol-4-yl substituent. The oxan-4-yl (tetrahydropyran-4-yl) group introduces a saturated oxygen-containing heterocycle, which may enhance solubility and metabolic stability compared to purely aromatic substituents.
Properties
IUPAC Name |
2-benzoyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(16-6-2-1-3-7-16)19-8-4-5-9-20(19)22(27)24-17-14-23-25(15-17)18-10-12-28-13-11-18/h1-9,14-15,18H,10-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSXTENPXHACKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can exhibit antimicrobial properties. For instance, studies have demonstrated that certain benzamide derivatives possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism of action often involves targeting specific bacterial proteins, such as FtsZ, which is essential for bacterial cell division.
Antiparasitic Activity
The compound has shown promise in antiparasitic applications. Related compounds have been screened for activity against protozoan parasites like Plasmodium falciparum and Toxoplasma gondii. These studies suggest that modifications to the benzamide structure can enhance efficacy against these pathogens . The SAR analysis indicates that specific substitutions on the pyrazole ring significantly influence the biological potency of these compounds.
Anticancer Potential
There is growing interest in the anticancer properties of pyrazole derivatives. Compounds structurally related to this compound have been investigated for their ability to inhibit cancer cell proliferation. Some studies highlight their effectiveness against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The SAR studies are crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the benzamide and pyrazole rings significantly alter potency and selectivity against different biological targets.
- Linker Length : The length and flexibility of the linker between the benzamide and pyrazole moieties can influence binding affinity and overall activity.
Case Studies
Several case studies illustrate the effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide and its closest structural analog from the evidence:
*Calculated based on structural analysis.
†Estimated via summation of atomic masses.
Key Observations:
Substituent Effects :
- The target compound’s benzoyl group introduces steric bulk and aromaticity, which may reduce solubility compared to the smaller chloro and methoxy groups in the analog .
- The oxan-4-yl group in both compounds likely improves metabolic stability by reducing susceptibility to oxidative degradation.
Molecular Weight :
- The target compound’s higher molecular weight (~377.4 vs. 335.8 g/mol) could impact permeability across biological membranes, a critical factor in drug bioavailability.
Functional Group Implications
- Benzoyl vs. Chloro/Methoxy :
The benzoyl group in the target compound may enhance binding to hydrophobic pockets in proteins, whereas the chloro and methoxy substituents in the analog could modulate electronic effects (e.g., altering pKa of adjacent functional groups). - Pyrazole-Oxan-4-yl Motif :
This shared feature suggests both compounds may target similar biological pathways, such as kinase inhibition, where pyrazole rings often act as hinge-binding motifs .
Computational Analysis Potential
For example:
- Electron Localization Function (ELF) : To assess bonding patterns near the benzamide carbonyl.
- Hirshfeld Charge Analysis : To compare charge distribution on the pyrazole and oxan-4-yl groups.
Biological Activity
The compound 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a derivative of benzamide featuring a pyrazole ring and an oxane moiety. This structural complexity suggests potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone.
- Introduction of the Oxane Ring : This is achieved via cyclization reactions involving diols and acid catalysts.
- Coupling Reaction : The final step involves coupling the pyrazole derivative with benzamide using coupling reagents like EDCI in the presence of a base.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on benzamides revealed that certain derivatives demonstrated larvicidal effects against mosquito larvae at concentrations as low as 10 mg/L, indicating potential use in pest control .
Anticancer Activity
The compound's structural components suggest it may interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies have shown that similar benzamide derivatives possess cytotoxic effects against various cancer cell lines, leading to apoptosis .
The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors, thereby altering their activity and triggering biological responses. The exact pathways require further elucidation through targeted studies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzamide and pyrazole rings can significantly influence potency and selectivity against different biological targets.
| Substituent | Biological Activity | Reference |
|---|---|---|
| Benzene ring | Antimicrobial | |
| Pyrazole ring | Anticancer | |
| Oxane moiety | Enhances solubility |
Case Studies
Several case studies have highlighted the efficacy of related compounds in various biological assays:
- Larvicidal Activity : Compounds structurally related to this compound showed high larvicidal activity against Aedes aegypti larvae, achieving over 90% mortality at concentrations around 10 mg/L .
- Fungicidal Activity : In another study, derivatives exhibited significant fungicidal activity against Botrytis cinerea, with some compounds outperforming established fungicides .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing multi-step synthesis of 2-benzoyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide?
- Methodology : Synthesis typically involves coupling benzoyl derivatives with pyrazole intermediates. Critical parameters include solvent choice (e.g., ethanol for polar intermediates), temperature control (60–80°C for amide bond formation), and catalyst selection (e.g., HATU for efficient coupling). Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yields. Reaction progress should be monitored using TLC and LC-MS .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), pyrazole C-H (δ 7.8–8.2 ppm), and oxan-4-yl methylene protons (δ 3.2–4.0 ppm).
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~3300 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., ~377.4 g/mol) .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodology : Test solubility in DMSO (for stock solutions) and polar solvents (ethanol, acetonitrile). Stability assays under varying pH (4–9) and temperatures (4°C, 25°C, 37°C) using HPLC to track degradation. Differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 48-hour exposure).
- Data Normalization : Control for variables like serum concentration and passage number.
- Meta-Analysis : Compare structural analogs (e.g., fluorobenzoyl vs. methoxybenzoyl derivatives) to identify substituent effects on activity .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the benzamide carbonyl and π-π stacking of the pyrazole ring.
- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS.
- QSAR Models : Corrogate substituent electronegativity (e.g., fluorine at benzoyl) with activity trends .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- Methodology :
- Core Modifications : Replace oxan-4-yl with piperidine () to test steric effects.
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzoyl para-position to improve target affinity.
- Biological Validation : Test analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values .
Q. What experimental approaches elucidate metabolic pathways and degradation products?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
- Isotope Labeling : Use ¹⁴C-labeled benzoyl groups to track biotransformation.
- Degradation Studies : Expose to UV light (λ = 254 nm) and identify photoproducts via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
